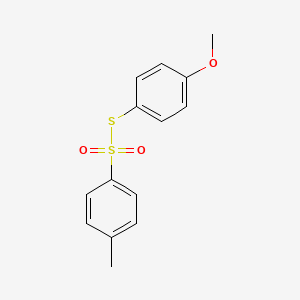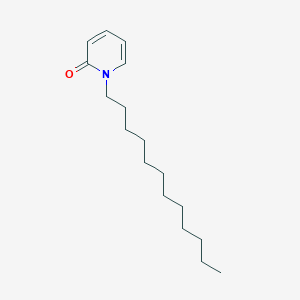
1-Dodecylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecylpyridin-2(1H)-one is an organic compound with the molecular formula C17H29NO. It is a derivative of pyridine, where a dodecyl group is attached to the nitrogen atom of the pyridine ring. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Dodecylpyridin-2(1H)-one can be synthesized through several methods. One common method involves the reaction of pyridine with dodecyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
1-Dodecylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of 1-Dodecylpyridin-2(1H)-one primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications in chemistry and biology, where it helps to solubilize compounds and facilitate reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecylpyridin-2-ylidene: Another derivative of pyridine with similar surfactant properties.
1-Dodecyl-3,5-bis(pyrrolidin-1-ylcarbonyl)-1,4-dihydropyridine: Known for its use in reduction reactions.
1-Dodecylpyridin-2-ylidene methyl-oxoazanium chloride: A compound with similar structural features and applications.
Uniqueness
1-Dodecylpyridin-2(1H)-one stands out due to its specific surfactant properties, making it highly effective in solubilizing hydrophobic compounds in aqueous solutions. Its versatility in various chemical reactions and applications in different fields further highlights its uniqueness.
Propriétés
Numéro CAS |
82493-65-0 |
|---|---|
Formule moléculaire |
C17H29NO |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
1-dodecylpyridin-2-one |
InChI |
InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17(18)19/h11,13-14,16H,2-10,12,15H2,1H3 |
Clé InChI |
QUGLPZXKDYMTAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C=CC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


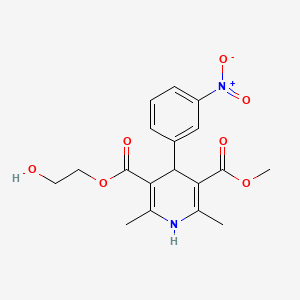
![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)

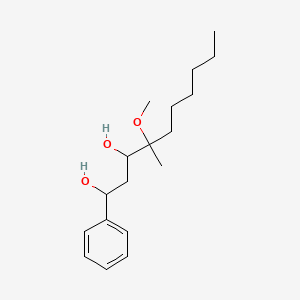
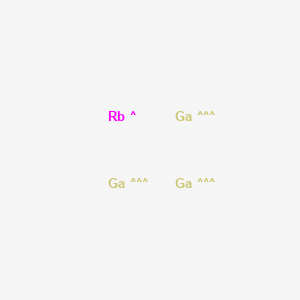
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
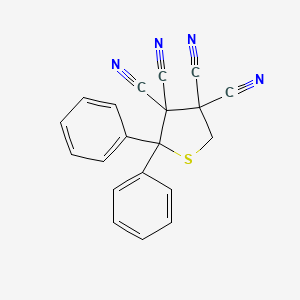
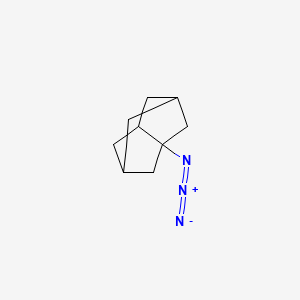
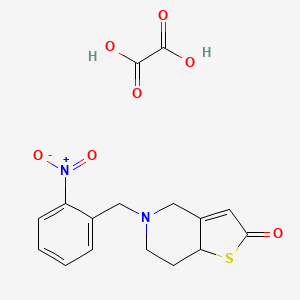
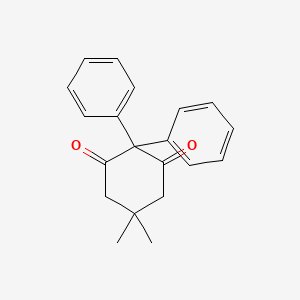

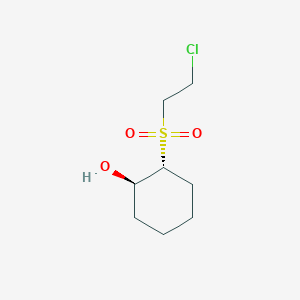
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
